molecular formula C21H19FN4O3 B2869748 2-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide CAS No. 946215-91-4

2-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide

Cat. No. B2869748
CAS RN: 946215-91-4
M. Wt: 394.406
InChI Key: XHQCZYNWYOFQQD-UHFFFAOYSA-N
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Description

2-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide, commonly known as FPA-124, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which plays a crucial role in many cellular processes such as cell growth, differentiation, and apoptosis.

Scientific Research Applications

Synthesis and Evaluation for Anticancer Activity

A study by Mehvish and Kumar (2022) involved the synthesis of a new series of pyridazinone derivatives aimed at exhibiting potential antioxidant activity. The synthesis process included esterification, hydrazinolysis, and cyclization steps to produce compounds with promising in-vitro antioxidant activity, as assessed by DPPH and hydrogen peroxide scavenging activities. Molecular docking studies were conducted to explore the interaction of these compounds with cyclin-dependent kinase proteins and DNA, suggesting their potential in anticancer applications (Mehvish & Kumar, 2022).

Antimicrobial and Antifungal Properties

Patil et al. (2015) synthesized novel benzimidazole derivatives with fluorescence properties, which were thermally stable and showed significant antibacterial activities against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The antibacterial activity was evaluated using the well-diffusion method, indicating the potential use of these compounds in developing new antimicrobial agents (Patil et al., 2015).

Herbicidal Activity

A study by Huang et al. (2005) focused on the synthesis of fluorinated benzothiazolo imidazole compounds, demonstrating their promising antimicrobial activity. These compounds were evaluated for their potential as herbicides, indicating the diverse applications of fluorinated compounds in both medical and agricultural sectors (Huang et al., 2005).

Chemosensor Applications

Ravichandiran et al. (2019) designed and synthesized a phenoxazine-based fluorescence chemosensor for selective detection of Ba2+ ions, demonstrating its high selectivity and sensitivity. This research highlights the potential application of benzamide derivatives in developing sensitive and selective chemosensors for metal ions, which could have significant implications in environmental monitoring and analytical chemistry (Ravichandiran et al., 2019).

Mechanism of Action

Target of Action

The primary target of this compound is Dipeptidyl peptidase 4 . This enzyme plays a significant role in glucose metabolism, making it a key target in the treatment of type 2 diabetes .

Mode of Action

It is known to interact with its target, dipeptidyl peptidase 4, and potentially inhibit its activity . This interaction could lead to changes in the metabolic processes regulated by this enzyme.

Biochemical Pathways

The compound’s interaction with Dipeptidyl peptidase 4 affects the glucose metabolism pathway . By inhibiting this enzyme, the compound could potentially increase the levels of incretin hormones, which stimulate insulin secretion in response to meals and decrease glucagon secretion .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its impact on glucose metabolism . By inhibiting Dipeptidyl peptidase 4, the compound could potentially help regulate blood glucose levels, providing a therapeutic benefit for individuals with type 2 diabetes .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound has been studied as a corrosion inhibitor for carbon steel in an acidic environment . The performance of inhibition improved with the amount of the compound but reduced somewhat with temperature . This suggests that both the concentration of the compound and the temperature of the environment can affect its efficacy .

properties

IUPAC Name

2-[4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3/c22-15-9-7-14(8-10-15)17-11-12-20(28)26(25-17)13-3-6-19(27)24-18-5-2-1-4-16(18)21(23)29/h1-2,4-5,7-12H,3,6,13H2,(H2,23,29)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQCZYNWYOFQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide

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